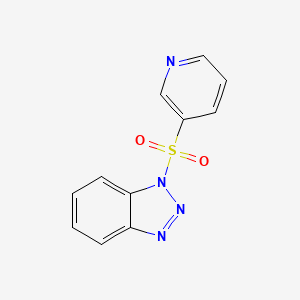

1-(3-Pyridinylsulfonyl)-1H-benzotriazole

概要

説明

1-(3-Pyridinylsulfonyl)-1H-benzotriazole is a chemical compound with the molecular formula C11H8N4O2S and a molecular weight of 260.27 g/mol . It is typically found as a white to brown powder, crystals, or crystalline powder . This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

The synthesis of 1-(3-Pyridinylsulfonyl)-1H-benzotriazole involves several steps. One common method includes the reaction of N-chlorobenzotriazole with sulfinic acid salts . The general procedure is as follows:

Preparation of Sulfinic Acid Salts: Sulfur dioxide is bubbled into a solution of the organometallic reagent (e.g., Grignard or organolithium reagents) in tetrahydrofuran (THF) at -78°C until the solution no longer gives a basic pH test. The mixture is then stirred at room temperature.

Reaction with N-Chlorobenzotriazole: N-Chlorobenzotriazole is added to the solution, followed by triethylamine. The mixture is stirred at room temperature for several hours.

Purification: The reaction mixture is extracted with ethyl acetate, and the organic layers are combined, washed, dried, and concentrated.

化学反応の分析

1-(3-Pyridinylsulfonyl)-1H-benzotriazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

科学的研究の応用

1-(3-Pyridinylsulfonyl)-1H-benzotriazole has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

作用機序

The mechanism of action of 1-(3-Pyridinylsulfonyl)-1H-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The benzotriazole moiety can also participate in various binding interactions, contributing to the compound’s overall biological effects .

類似化合物との比較

1-(3-Pyridinylsulfonyl)-1H-benzotriazole can be compared with other sulfonyl-containing benzotriazoles and pyridine derivatives. Similar compounds include:

1-(Cyclohexylsulfonyl)-1H-benzotriazole: This compound has a cyclohexyl group instead of a pyridinyl group, leading to different chemical and biological properties.

1-(Isobutylsulfonyl)-1H-benzotriazole: The isobutyl group provides different steric and electronic effects compared to the pyridinyl group.

1-(Phenylsulfonyl)-1H-benzotriazole: The phenyl group offers distinct reactivity and interactions compared to the pyridinyl group.

The uniqueness of this compound lies in its combination of the pyridinyl and benzotriazole moieties, which confer specific chemical reactivity and potential biological activities.

生物活性

Overview

1-(3-Pyridinylsulfonyl)-1H-benzotriazole (PSB) is a derivative of benzotriazole that has garnered interest due to its diverse biological activities. This compound is characterized by the presence of a pyridinylsulfonyl group, which enhances its interaction with biological macromolecules, making it a potential candidate in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzotriazole core linked to a pyridinylsulfonyl moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that PSB exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds related to PSB have been reported to have minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against MRSA and other Gram-positive bacteria .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| PSB | MRSA | 12.5 - 25 |

| BT | MSSA | 25 - 50 |

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects. A study indicated that this compound demonstrated dose-dependent inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. At concentrations of 25 and 50 μg/mL, it reduced the number of epimastigotes by approximately 50% and 64%, respectively .

| Concentration (μg/mL) | % Growth Inhibition |

|---|---|

| 25 | 50 |

| 50 | 64 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. This mechanism is critical for the development of novel anticancer therapies.

The biological activity of PSB can be attributed to several mechanisms:

- Enzyme Inhibition : PSB interacts with specific enzymes involved in cellular metabolism, leading to disrupted functions in pathogens and cancer cells.

- Cell Membrane Disruption : The compound may alter membrane permeability, facilitating the entry of reactive species that induce cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by Suma et al. investigated the antimicrobial properties of various benzotriazole derivatives, including PSB. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against resistant strains .

Study on Antiparasitic Properties

In another study focusing on Trypanosoma cruzi, researchers found that PSB derivatives significantly inhibited parasite growth, suggesting their potential as therapeutic agents for treating Chagas disease. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(3-Pyridinylsulfonyl)-1H-benzotriazole with high purity?

- Methodology :

- Sulfonation Reaction : React 1H-benzotriazole with 3-pyridinesulfonyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine (1.2 equivalents) as a base to neutralize HCl byproducts. Monitor completion via TLC (silica gel, hexane:ethyl acetate 3:1).

- Purification : Column chromatography (silica gel, gradient elution from hexane to ethyl acetate) effectively removes unreacted starting materials. For larger scales, recrystallization in ethanol/water (7:3) yields >95% purity .

- Key Considerations : Moisture-sensitive conditions prevent hydrolysis of the sulfonyl chloride. Excess pyridinesulfonyl chloride (1.5 equivalents) ensures complete conversion.

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : In DMSO-d6, the benzotriazole protons appear as a multiplet at δ 7.4–8.2 ppm. The pyridinyl protons resonate as distinct doublets (δ 8.1–8.5 ppm). Use NMR to confirm the sulfonyl group (C-SO signal at ~125 ppm) .

- HRMS : Confirm molecular ion [M+H] at m/z 279.2400 (calculated for CHNOS) with <2 ppm error .

- IR : Strong S=O stretches at 1170 cm and 1350 cm validate sulfonation .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The sulfonyl group’s electron-withdrawing effect directs nucleophiles to the benzotriazole’s N1 position .

- Kinetic Studies : Compare reaction rates with varying nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents. Use NMR to track intermediate formation .

- Isotopic Labeling : Synthesize -labeled analogs to trace bond reorganization via NMR .

Q. How does this compound interact with biological targets, and what assays validate its utility as a biochemical probe?

- Methodology :

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. The pyridinyl group may engage in π-π stacking with aromatic residues (e.g., Tyr, Phe) .

- Enzyme Inhibition Assays : Test IC values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Compare with control inhibitors .

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells after 24-hour exposure .

Q. What are the degradation pathways of this compound under oxidative conditions, and how can transformation products be identified?

- Methodology :

- Ozonolysis Studies : Treat the compound with ozone (5 mg/L) in aqueous solution. Use Q-TOF-MS to detect intermediates like 1H-1,2,3-triazole-4,5-dicarbaldehyde (m/z 141.0278) .

- Radical Scavenging : Add tert-butanol to suppress hydroxyl radicals. Compare degradation profiles via HPLC-UV (λ = 254 nm) to distinguish ozone vs. radical-driven pathways .

- Environmental Relevance : Assess persistence in wastewater using SPE-LC-MS/MS. Report removal efficiency (RE) >80% in tertiary-treated effluent .

Q. Methodological Challenges & Solutions

Q. How can byproducts from alkylation or condensation during synthesis be minimized?

- Solution :

- Acid Concentration : Use 36% HCl (vs. 18%) to suppress alkylation of amino intermediates by ethanol solvent .

- Temperature Control : Maintain reactions at 0–5°C during sulfonation to prevent polysubstitution .

- Byproduct Analysis : Employ GC-MS to detect azoxybenzene derivatives (e.g., m/z 198.0684) and optimize stoichiometry .

Q. What strategies improve the compound’s stability in long-term storage?

- Solution :

特性

IUPAC Name |

1-pyridin-3-ylsulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S/c16-18(17,9-4-3-7-12-8-9)15-11-6-2-1-5-10(11)13-14-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXYJMFTJONXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395315 | |

| Record name | 1-(3-Pyridinylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678173-43-8 | |

| Record name | 1-(3-Pyridinylsulfonyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678173-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridinylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。